molecular formula C5H5F5 B14725223 1,1-Difluoro-2-(trifluoromethyl)but-1-ene CAS No. 13369-10-3

1,1-Difluoro-2-(trifluoromethyl)but-1-ene

Cat. No.: B14725223
CAS No.: 13369-10-3
M. Wt: 160.08 g/mol
InChI Key: HQSLQHWQSCIMJF-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H5F5 This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a butene backbone

Preparation Methods

The synthesis of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene typically involves the selective activation of C-F bonds in trifluoromethyl alkyne compounds. One method includes the use of a catalyst, ligand, boron reagent, and alkali to achieve high selectivity and yield . The reaction conditions are generally mild, making the process convenient and efficient. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of raw materials and optimizing reaction conditions for higher yields and fewer by-products.

Chemical Reactions Analysis

1,1-Difluoro-2-(trifluoromethyl)but-1-ene undergoes various chemical reactions, including:

Major products formed from these reactions include difluoromethylated and trifluoromethylated derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1,1-Difluoro-2-(trifluoromethyl)but-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and elimination reactions, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

1,1-Difluoro-2-(trifluoromethyl)but-1-ene can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.

Properties

CAS No.

13369-10-3

Molecular Formula

C5H5F5

Molecular Weight

160.08 g/mol

IUPAC Name

1,1-difluoro-2-(trifluoromethyl)but-1-ene

InChI

InChI=1S/C5H5F5/c1-2-3(4(6)7)5(8,9)10/h2H2,1H3

InChI Key

HQSLQHWQSCIMJF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(F)F)C(F)(F)F

Origin of Product

United States

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